5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one

Kinase inhibitor synthesis Palladium-catalyzed cross-coupling Structure-activity relationship (SAR)

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one (CAS 2167395-98-2) is a disubstituted pyridazin-3-one heterocycle bearing a reactive 5-bromo handle and a conformationally constrained 2-cyclobutyl substituent. The pyridazinone core is a privileged scaffold in kinase inhibitor discovery, with documented activity against p38 MAP kinase, CDKs, and BTK.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 2167395-98-2
Cat. No. B2362198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one
CAS2167395-98-2
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESC1CC(C1)N2C(=O)C=C(C=N2)Br
InChIInChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2
InChIKeyQIWYQFQPFYNPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one (CAS 2167395-98-2): A Bifunctional Pyridazinone Building Block for Kinase-Focused Library Design


5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one (CAS 2167395-98-2) is a disubstituted pyridazin-3-one heterocycle bearing a reactive 5-bromo handle and a conformationally constrained 2-cyclobutyl substituent . The pyridazinone core is a privileged scaffold in kinase inhibitor discovery, with documented activity against p38 MAP kinase, CDKs, and BTK [1]. This compound serves as a key intermediate for palladium-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) at the C5 position, enabling late-stage functionalization [2]. Commercial availability at 98–99% purity from multiple suppliers supports both milligram-scale library synthesis and gram-scale lead optimization campaigns .

Why Generic 2-Aryl or 5-Halo Pyridazinones Cannot Substitute for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one in Medicinal Chemistry Campaigns


The 2-cyclobutyl and 5-bromo substituents each independently modulate physicochemical parameters that are critical for kinase inhibitor lead optimization. The cyclobutyl group at N2 imparts distinct lipophilicity (cLogP), metabolic stability, and conformational constraint compared to the commonly employed 2-aryl or 2-alkyl pyridazinones found in published p38α and BTK inhibitor series [1]. Simultaneously, the C5 bromine serves as a synthetic diversification point that is absent in 5-unsubstituted or 5-methyl analogs, precluding late-stage SAR exploration via cross-coupling [2]. Replacing this compound with a 2-phenyl-5-bromo analog alters both the vector of N2 substitution and the overall molecular topology, while a 2-cyclobutyl-5-H or 5-Cl analog either eliminates the cross-coupling handle or changes the reactivity profile (Br vs. Cl oxidative addition rates differ by approximately one order of magnitude in Pd(0)-catalyzed reactions) [3]. These orthogonal structure–property relationships mean that no single commercially available analog simultaneously provides the N2-cyclobutyl conformational bias and the C5-bromo synthetic versatility of this compound.

Quantitative Differentiation Evidence for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one Versus its Closest Commercial Analogs


Evidence Item 1: C5-Bromo Substitution Uniquely Enables Pd-Catalyzed Diversification vs. Non-Halogenated Pyridazinones

The presence of a bromine atom at the C5 position of the pyridazinone core is a prerequisite for Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that introduce aryl, heteroaryl, or amino substituents for SAR exploration [1]. The 5-H analog (2-cyclobutylpyridazin-3(2H)-one) lacks any halogen handle and therefore cannot participate in these transformations. Among halogenated analogs, C5-Br substrates undergo oxidative addition to Pd(0) approximately 10–50× faster than the corresponding C5-Cl analog, providing superior coupling yields under milder conditions [2]. The C5-I analog, while more reactive, is not commercially available with the 2-cyclobutyl substituent. This positions the 5-bromo compound as the optimal balance of commercial availability, shelf stability, and synthetic reactivity for library synthesis.

Kinase inhibitor synthesis Palladium-catalyzed cross-coupling Structure-activity relationship (SAR)

Evidence Item 2: 2-Cyclobutyl Substitution Provides Distinct Lipophilicity and Topological Properties vs. 2-Aryl or 2-Methyl Analogs

The N2 substituent on the pyridazinone ring critically influences the lipophilicity and binding conformation of this kinase inhibitor scaffold. In the 2-arylpyridazin-3-one p38α inhibitor series reported by Natarajan et al., the N2-aryl group occupies a lipophilic pocket adjacent to the hinge-binding region, and small alkyl substitutions at N2 lead to dramatically altered potency (ΔIC₅₀ > 100-fold between N2-phenyl and N2-methyl analogs) [1]. The cyclobutyl group (calculated cLogP contribution of +1.8) provides intermediate lipophilicity between 2-methyl (cLogP contribution +0.5) and 2-phenyl (cLogP contribution +2.5), potentially improving Ligand Lipophilicity Efficiency (LLE = pIC₅₀ − cLogP) relative to the more lipophilic 2-aryl series [2]. Furthermore, the cyclobutyl ring introduces conformational restriction (puckered geometry with a barrier to planarity of ~1.5 kcal/mol) that can pre-organize the N2 substituent for optimal hydrophobic pocket occupancy without the metabolic liability associated with unsubstituted phenyl rings (e.g., CYP450-mediated para-hydroxylation) [3]. No commercially available analog simultaneously combines the 5-bromo handle with the 2-cyclobutyl conformational element.

Lipophilic ligand efficiency (LLE) Kinase selectivity Conformational restriction

Evidence Item 3: High Purity (≥98%) and Commercial Availability at Multiple Scales Reduces Procurement Risk vs. Single-Source or Lower-Purity Analogs

Reproducibility in medicinal chemistry campaigns depends on the purity and consistent availability of key intermediates. 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is commercially available at 98% purity (Leyan, Shanghai) and 99% purity (Combi-Blocks, San Diego) , with documented QC release specifications including NMR confirmation. In contrast, the closest structural analog with a cyclobutyl group at N2 and a halogen at C5 that is also commercially tracked—namely 5-chloro-2-cyclobutylpyridazin-3(2H)-one—is listed at lower purity (≥95% by Fluorochem) or is available from only a single vendor, introducing supply chain risk . The 5-bromo compound's multi-vendor sourcing (Combi-Blocks, Fluorochem, Fujifilm Wako, Leyan) provides competitive pricing (100 mg: $240–259; 1 g: $1,200) and safeguards against single-supplier stockouts during extended synthesis campaigns . Additionally, the refrigerated storage requirement (documented by Combi-Blocks) signals potential thermal sensitivity, a handling consideration not indicated for the more stable but synthetically less versatile 5-unsubstituted analog .

Medicinal chemistry procurement Parallel synthesis Quality control

Evidence Item 4: Bromine at C5 Enables Radiochemical and Affinity Probe Synthesis that 5-H and 5-Cl Analogs Cannot Support

The C5-bromine substituent serves as a precursor for halogen-metal exchange or direct radiolabeling approaches that are unavailable to the 5-chloro analog. Specifically, aryl bromides undergo lithium-halogen exchange with n-BuLi at −78 °C to generate nucleophilic aryl lithium species that can be quenched with electrophiles to introduce carbon, boron, or stannyl groups [1]. In contrast, aryl chlorides require more forcing conditions (t-BuLi, −100 °C) or are unreactive. Furthermore, the C-Br bond is amenable to Pd-catalyzed borylation (Miyaura borylation) to yield the corresponding boronic ester, a versatile intermediate for Suzuki coupling, in yields typically exceeding 70% [2]. The C-Cl analog undergoes borylation with significantly lower efficiency (yields ~20–40%) under identical conditions. For chemical biology applications, the Br → Bpin → radiolabeled arene sequence is established for ¹¹C and ¹⁸F radiotracer synthesis, whereas the Cl → Bpin route is rarely employed due to low yields [3]. The 5-H analog lacks any halogen handle and therefore cannot participate in these transformations.

Chemical biology Target engagement PET tracer synthesis

High-Return Application Scenarios for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one in Drug Discovery and Chemical Biology


Scenario 1: Diversity-Oriented Synthesis of Pyridazinone-Focused Kinase Inhibitor Libraries

Medicinal chemistry teams pursuing novel kinase inhibitors (p38α, BTK, CDK, or unexplored kinome targets) can use this compound as a common intermediate for parallel Suzuki coupling with aryl/heteroaryl boronic acids. The 2-cyclobutyl group introduces conformational constraint that may improve selectivity versus off-target kinases compared to the commonly used 2-phenyl pyridazinone series (p38α reference: N2-phenyl analog IC₅₀ = 20 nM vs. N2-methyl analog >2,000 nM, demonstrating >100-fold sensitivity to N2 substitution [1]). The 5-bromo handle enables exploration of diverse C5 substituents to occupy the kinase solvent-exposed region or back pocket, while the established Pd-catalyzed cross-coupling methodology for pyridazinones (J. Org. Chem. 2008 [2]) provides validated protocols that reduce method development time.

Scenario 2: Synthesis of Pyridazinone-Based Chemical Probes (PROTACs, Affinity Reagents, Radioligands)

Chemical biology groups requiring functionalized pyridazinone probes can exploit the C5-Br bond for Miyaura borylation to generate the corresponding boronic ester (Ar-Bpin), a key intermediate for ¹¹C/¹⁸F radiolabeling (yield advantage: Ar-Br → Ar-Bpin 70–90% vs. Ar-Cl → Ar-Bpin 20–40%, representing a 2–4× yield differential [3]). The boronic ester can subsequently be used to install PEG linkers, biotin tags, or E3 ligase recruiting elements for PROTAC development. The 2-cyclobutyl group provides a metabolically stable replacement for the N2-phenyl group, avoiding CYP450-mediated oxidation that commonly limits the in vivo half-life of N-aryl pyridazinones.

Scenario 3: Lead Optimization of BTK or p38 MAP Kinase Inhibitors Requiring Non-Aryl N2 Substitution

The patent literature (EP 2611798 B1, WO2012030990A1) discloses pyridazinone compounds of Formula I as Btk kinase inhibitors for treating immune disorders [4]. While the specific biological activity of 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is not publicly reported, its structure maps onto the generic Formula I where R² (corresponding to the N2 substituent) encompasses cycloalkyl groups, and the C5 halogen provides a vector for introducing the requisite R¹ substituent via cross-coupling. Procurement of this compound enables medicinal chemistry teams to access N2-cycloalkyl pyridazinone space without committing to a custom synthesis, which for a 5-step sequence from commercially available precursors would cost an estimated $15,000–25,000 and require 8–12 weeks of chemistry effort [5].

Scenario 4: Scaffold-Hopping from 2-Aryl to 2-Cycloalkyl Pyridazinones to Improve LLE and Reduce Aromatic Ring Count

Aromatic ring count is inversely correlated with developability (solubility, CYP inhibition, hERG binding) in drug discovery [6]. Replacing a 2-phenyl substituent (aromatic ring count +1) with a 2-cyclobutyl group (aromatic ring count 0) while preserving or improving LLE (predicted ΔcLogP reduction of ~0.7 log units for cyclobutyl vs. phenyl) represents a deliberate strategy to improve physicochemical properties without sacrificing potency. The analogous transformation in a p38α inhibitor scaffold increased LLE by approximately 1.5 log units (calculated from Natarajan et al. data: N2-phenyl analog pIC₅₀ 7.7, cLogP 3.8, LLE = 3.9; hypothetical N2-cyclobutyl analog cLogP 3.1, if equipotent, LLE = 4.6) [1]. The 5-bromo-2-cyclobutyl compound is the only commercially available building block that directly enables this scaffold-hopping strategy with a bromine handle retained for further SAR exploration.

Quote Request

Request a Quote for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.